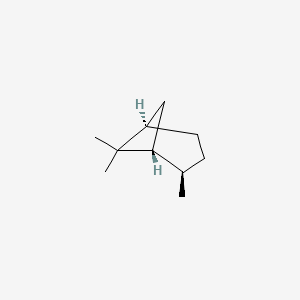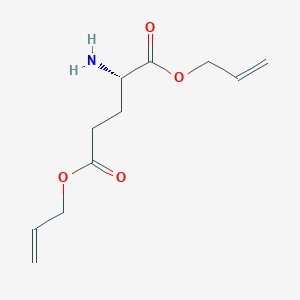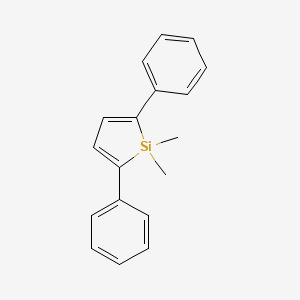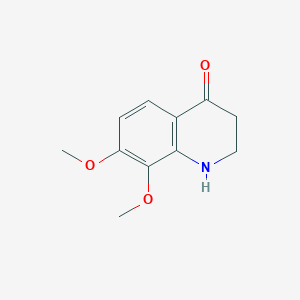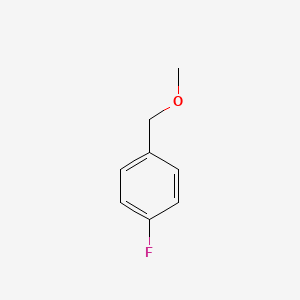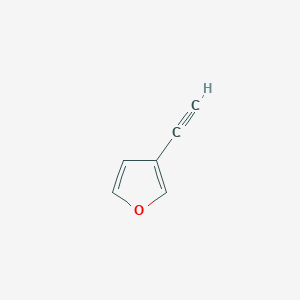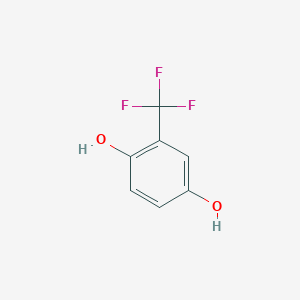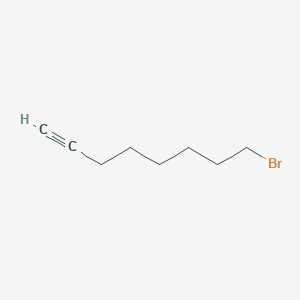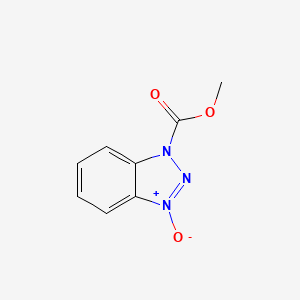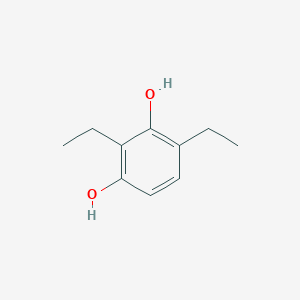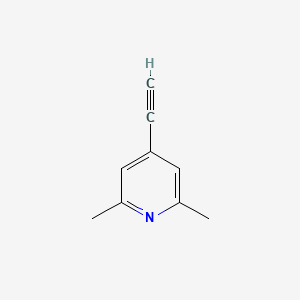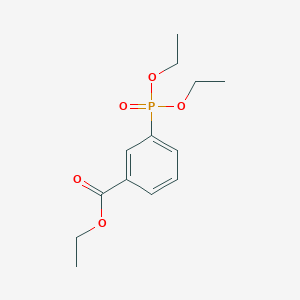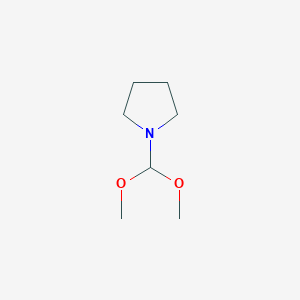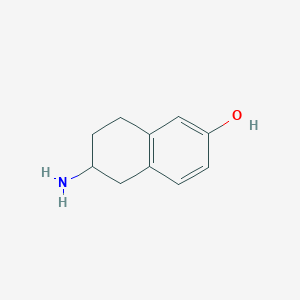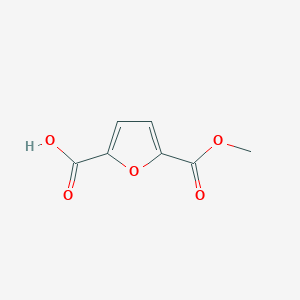
5-(Methoxycarbonyl)furan-2-carboxylic acid
概要
説明
5-(Methoxycarbonyl)furan-2-carboxylic acid, also known as furan-2,5-dicarboxylic acid monomethyl ester, is an organic compound with the chemical formula C7H6O5. It features a furan ring, a five-membered heterocyclic ring containing oxygen, with carboxylic acid groups attached at the second and fifth positions. Additionally, a methoxycarbonyl group (an ester) is linked to the fifth carbon.
作用機序
Target of Action
It’s known that mcfc is a product obtained from the feedstock comprised of methyl 5-methylfuran-2-carboxylate (mmfc) .
Mode of Action
It’s synthesized through a retrofit process from feedstocks comprised of furoates . When a feedstock comprised of MMFC is used, MCFC is obtained in high yield .
Biochemical Pathways
It’s known that mcfc is synthesized from mmfc
Result of Action
It’s known that mcfc is obtained in high yield from mmfc . The exact molecular and cellular effects of this transformation require further investigation.
生化学分析
Biochemical Properties
5-(Methoxycarbonyl)furan-2-carboxylic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the specific biomolecule involved.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes . These changes can have significant effects on cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under certain conditions, but it may degrade over time, especially under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may act as a substrate for certain enzymes, participating in biochemical reactions that produce or consume specific metabolites . Additionally, it can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications . These factors influence the compound’s localization and accumulation, which are critical for its activity and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of the compound is essential for elucidating its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(Methoxycarbonyl)furan-2-carboxylic acid typically involves the use of furoates as feedstocks. One common method is the catalytic oxidation of methyl 5-methylfuran-2-carboxylate (MMFC) to produce the desired compound in high yield . The reaction conditions often include the presence of an oxidizing gas stream, a solvent stream, and a catalyst system in an oxidation zone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The integrated process involves the use of renewable resources as feedstocks, which is environmentally friendly and sustainable .
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The carboxylic acid and ester groups can undergo hydrolysis under specific conditions to yield simpler molecules.
Decarboxylation: Under acidic or basic conditions, the carboxylic acid group may release CO2, leading to a new molecule.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and acids or bases for decarboxylation. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include simpler carboxylic acids and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Methoxycarbonyl)furan-2-carboxylic acid is a versatile compound with numerous applications in scientific research:
Organic Synthesis: Its functional groups serve as reactive sites for further chemical transformations, leading to the synthesis of more complex molecules.
Medicinal Chemistry: The furan ring is a common scaffold in several bioactive molecules, making this compound a potential starting material for drug development.
Material Science: Its structure is of interest for designing novel materials with specific functionalities due to the presence of the furan ring and carboxylic acid groups.
類似化合物との比較
特性
IUPAC Name |
5-methoxycarbonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGYSUEDWYSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465713 | |
| Record name | 5-(Methoxycarbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-85-2 | |
| Record name | 5-(Methoxycarbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


